![molecular formula C16H13N3OS B3004137 N~2~-benzyl-4-(4-pyridyl)-1,3-thiazole-2-carboxamide CAS No. 1251594-97-4](/img/structure/B3004137.png)
N~2~-benzyl-4-(4-pyridyl)-1,3-thiazole-2-carboxamide
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Overview
Description
N~2~-benzyl-4-(4-pyridyl)-1,3-thiazole-2-carboxamide, also known as BPTC, is a synthetic compound that has been the subject of significant scientific research due to its potential use as a therapeutic agent. BPTC belongs to the thiazole class of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
Here is an analysis of potential scientific research applications for the compound N-benzyl-4-pyridin-4-yl-1,3-thiazole-2-carboxamide, based on the information available from compounds with similar structures or functionalities:
Diabetes Management
Compounds with similar structures have been found to reduce blood glucose levels, which could be beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antimicrobial Activity
Thiazole derivatives have shown potent inhibitory activity against various microbes. A compound with a thiazole ring was found to have antimicrobial activity equivalent to that of the standard drug vancomycin .
Anti-tubercular Agents
Pyridine and thiazole derivatives have been designed and synthesized to evaluate their anti-tubercular activity against Mycobacterium tuberculosis .
Anti-fibrotic Activities
Compounds containing pyridine rings have been synthesized to present better anti-fibrotic activities than some existing drugs .
Leukemia Treatment
Pyrimidine and pyridine derivatives have been used to inhibit the activity of tyrosine kinases for leukemia treatment .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with a variety of enzymes and receptors, showing versatile biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of N-benzyl-4-pyridin-4-yl-1,3-thiazole-2-carboxamide.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-benzyl-4-pyridin-4-yl-1,3-thiazole-2-carboxamide. Factors such as pH, temperature, and the presence of other substances can affect the solubility and stability of the compound, potentially influencing its bioavailability and efficacy .
properties
IUPAC Name |
N-benzyl-4-pyridin-4-yl-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(18-10-12-4-2-1-3-5-12)16-19-14(11-21-16)13-6-8-17-9-7-13/h1-9,11H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYSBCPEKDJEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-4-(4-pyridyl)-1,3-thiazole-2-carboxamide |
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